Romergoline - 107052-56-2

Romergoline

Catalog Number: EVT-437121
CAS Number: 107052-56-2
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Romergoline is an organic heterotetracyclic compound and an organonitrogen heterocyclic compound.
Source and Classification

Romergoline is derived from ergot alkaloids and is chemically classified under the category of benzamide derivatives. It is specifically designed to target dopamine receptors, particularly the D2 subtype, making it an effective treatment for disorders associated with elevated levels of prolactin.

Synthesis Analysis

The synthesis of Romergoline involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound through the condensation of appropriate amines and carboxylic acids.

Key Steps in Synthesis

  1. Formation of Intermediate Compounds: The initial step often involves the reaction between a substituted phenyl group and a nitrogen-containing heterocycle.
  2. Cyclization: This step may include cyclization reactions to form the core structure of Romergoline.
  3. Functional Group Modifications: Subsequent modifications involve the introduction of functional groups that enhance its pharmacological properties.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

The detailed synthetic pathway can vary based on specific research and development goals, but generally adheres to these principles to yield Romergoline effectively .

Molecular Structure Analysis

Romergoline's molecular structure can be described in terms of its chemical formula and spatial configuration. The compound has a molecular formula of C19H24N2OC_{19}H_{24}N_2O and a molecular weight of approximately 296.41 g/mol.

Structural Characteristics

  • Core Structure: The molecule features a bicyclic structure that includes a benzene ring fused with a piperazine ring.
  • Functional Groups: It contains an amide functional group and several alkyl substituents that contribute to its biological activity.
  • Stereochemistry: The stereochemical configuration is crucial for its interaction with dopamine receptors, influencing both potency and selectivity.
Chemical Reactions Analysis

Romergoline undergoes various chemical reactions that are significant for its synthesis and degradation.

Relevant Reactions

  1. Hydrolysis: In aqueous environments, Romergoline can undergo hydrolysis, particularly at its amide bond, affecting its stability.
  2. Oxidation: The compound may be susceptible to oxidation under certain conditions, leading to potential degradation products.
  3. Receptor Binding: The primary reaction of interest is its binding to dopamine receptors, where it mimics dopamine's effects in the central nervous system.

These reactions are critical for understanding both the stability of Romergoline as a pharmaceutical agent and its mechanism of action within biological systems .

Mechanism of Action

Romergoline exerts its pharmacological effects primarily through agonistic activity at dopamine D2 receptors. This mechanism is essential in regulating prolactin secretion from the pituitary gland.

Detailed Mechanism

  • Dopamine Receptor Activation: By binding to D2 receptors, Romergoline activates intracellular signaling pathways that inhibit prolactin release.
  • Feedback Mechanism: This action creates a negative feedback loop that reduces elevated prolactin levels, which can alleviate symptoms associated with hyperprolactinemia.
  • Neurotransmitter Modulation: Additionally, Romergoline influences other neurotransmitter systems indirectly by modulating dopaminergic pathways, contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Romergoline possesses distinct physical and chemical properties that influence its behavior as a drug.

Key Properties

  • Solubility: It is moderately soluble in water but more soluble in organic solvents like methanol and ethanol.
  • Stability: The compound exhibits stability under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Romergoline typically has a melting point range indicative of its crystalline nature, contributing to its formulation as a solid dosage form.

These properties are crucial for determining the appropriate formulation strategies for pharmaceutical applications .

Applications

Romergoline has several significant applications in clinical medicine:

  1. Treatment of Hyperprolactinemia: It is primarily used to manage conditions associated with excessive prolactin secretion, such as amenorrhea and infertility.
  2. Management of Pituitary Tumors: The compound is effective in reducing tumor size in patients with prolactin-secreting adenomas.
  3. Research Applications: Beyond clinical use, Romergoline serves as a tool in neuropharmacological research to study dopaminergic systems and their role in various neurological disorders.
Introduction to Romergoline

Historical Development and Discovery Chronology

Romergoline emerged during a period of intensive ergoline research in the late 20th century. Key milestones in its development include:

  • 1980s Synthesis: Developed by Italian pharmaceutical company Farmitalia Carlo Erba under the experimental designation FCE 23884, representing a structural modification of the ergoline scaffold aimed at enhancing central nervous system receptor specificity [2].
  • Pharmacological Characterization (Late 1980s - Early 1990s): Preclinical studies revealed its unique "dopaminergic duality" – functioning as a dopamine antagonist in intact neuronal systems but exhibiting agonist properties in denervated or dopamine-depleted models [2] [4]. This state-dependent activity distinguished it from contemporaneous ergoline derivatives.
  • Clinical Investigation for Neuropsychiatric Disorders: Early research proposed potential applications in both psychotic disorders (leveraging antagonist properties) and extrapyramidal disorders like Parkinson's disease (leveraging agonist potential). However, clinical development was ultimately discontinued due to insufficient therapeutic efficacy observed in Parkinson's patients, despite promising preclinical neurochemical profiles [2].
  • International Nonproprietary Name (INN) Designation: Officially assigned the name "Romergoline," solidifying its identity within the pharmacological literature, though it did not progress to widespread clinical use [2] [4].

Table 1: Chronology of Romergoline Development

Time PeriodDevelopment PhaseKey Event or Finding
1980sChemical SynthesisSynthesis of FCE 23884 (Romergoline) by Farmitalia Carlo Erba.
Late 1980s - Early 1990sPreclinical ResearchIdentification of dual dopamine agonist/antagonist activity dependent on neuronal state.
Early 1990sEarly Clinical InvestigationExploration in Parkinson's disease; insufficient clinical efficacy observed.
Post-1990sResearch StatusDevelopment discontinued; remains a tool for neuropharmacological research.

Chemical Classification and Structural Analogues

Romergoline belongs to the ergoline alkaloid class, characterized by a tetracyclic structure comprising a 6,6,6,5 fused ring system (tricyclic ergoline nucleus with an additional lactam ring forming the piperazinedione moiety). Its specific molecular features define its classification and relationship to analogues:

  • Core Structure and Modifications:
  • Molecular Formula: C₂₀H₂₂N₄O₂
  • Molecular Weight: 350.4143 g/mol [2]
  • Absolute Stereochemistry: Contains two defined stereocenters (typically at positions 5R and 10R common to ergolines, plus modifications). SMILES Notation: CN1C[C@H](CN2CC(=O)NC(=O)C2)C=C3[C@H]1CC4=CNC5=C4C3=CC=C5 [2]
  • Key Structural Feature: Presence of a 2,6-piperazinedione group attached via a methylene bridge at the 8β-position of the ergoline nucleus, a critical distinction from simpler ergoline amides or peptidic ergopeptines [2] [4].

  • Structural Analogues within the Ergoline Class:Romergoline shares the ergoline backbone with numerous pharmacologically active compounds. Differences in substituents at the 8-position and modifications to the D-ring lead to varied receptor binding profiles and clinical uses.

Table 2: Romergoline and Key Structural Analogues

Compound NameCore Ergoline StructureKey Structural Differences vs. RomergolinePrimary Pharmacological Use/Target
RomergolineTetracyclic + PiperazinedioneReference Compound: 8β-[(2,6-dioxopiperazinyl)methyl]Dopamine receptor functional selectivity (Agonist/Antagonist)
CabergolineTetracyclic + AmideLarger, more complex N-substituted amide at 8α-positionDopamine D₂ receptor agonist (Prolactin inhibitor)
NicergolineTetracyclic + Brominated Nicotinate Ester10α-Methoxy, 1,6-dimethyl-8β-bromonico-tinoyloxyα₁-Adrenoceptor antagonist, cognitive enhancer
MetergolineTetracyclic + MethyleneamideMethylene bridge to methylcarbamate at 8β-positionSerotonin (5-HT₂) antagonist / weak dopamine agonist
BromocriptineCyclol peptide (Ergopeptine)Tripeptide-derived cyclol structure at 8α-positionDopamine D₂ receptor agonist
  • Chemical Properties: As a base, Romergoline typically forms salts (e.g., the dihydrochloride salt, Romergoline 2HCl) for research purposes, enhancing solubility. Its inherent water solubility is likely low, characteristic of ergoline derivatives, necessitating specific formulations for in vivo studies [4] [8].

Pharmacological Profile and Receptor Specificity

Romergoline exhibits a complex and context-dependent interaction with dopamine receptors, underpinning its primary research interest. Its profile extends beyond dopamine to interactions with other monoaminergic systems:

  • Dopamine Receptor Functional Selectivity (Core Mechanism):
  • Antagonist Activity in Normofunction: In healthy, dopamine-intact animal models, Romergoline behaves as a full dopamine antagonist, effectively blocking dopamine receptors (primarily D₂-like subtypes). This was demonstrated by its ability to counteract dopamine-induced behaviors like stereotypy and locomotion and to elevate serum prolactin levels (mediated by blockade of tuberoinfundibular D₂ receptors) [2].
  • Agonist Activity in Hypofunction/Deneration: Critically, in models of dopamine depletion (e.g., 6-hydroxydopamine lesioned rats) or denervation hypersensitivity, Romergoline switches to acting as a full dopamine agonist. It can stimulate dopamine receptors sufficiently to produce behavioral responses (e.g., contralateral rotation in lesioned rodents) and functionally replace endogenous dopamine signaling [2] [4]. This unique "agonist in denervation" profile suggested potential for treating conditions like Parkinson's disease without provoking dopamine blockade-related side effects in unaffected pathways. However, clinical trials revealed this translation was inadequate for therapeutic benefit in patients.

  • Receptor Binding Specificity and Affinity:While its functional effects on dopamine receptors are state-dependent, binding studies indicate primary affinity for dopaminergic sites, particularly D₂-like receptors (D₂, D₃, potentially D₄). Its affinity for D₁-like receptors is generally weaker. Romergoline also exhibits affinity for certain serotonin (5-HT) receptor subtypes and adrenergic receptors, common among ergolines, though these are typically secondary to its dopaminergic actions [2] [4]. Specific affinity constants (Ki) are less widely published for Romergoline compared to clinically used ergolines.

Table 3: Documented Receptor Interactions of Romergoline

Receptor SystemPrimary Subtypes AffectedFunctional ActivityEvidence Source
Dopamine D₂-likeD₂, D₃ (predominant)State-Dependent: Full Antagonist (intact systems); Full Agonist (denervated systems)In vivo behavioral models, in vitro receptor binding [2] [4]
Dopamine D₁-likeD₁, D₅Weak affinity; functional role unclear or minimal.Binding assays (inferred from ergoline profile)
Serotonin (5-HT)Likely 5-HT₂ subtypesAntagonist activity reported (common ergoline feature), but less prominent than Metergoline.Limited; based on structural class [4]
Adrenergic (α)α₁, α₂Weak affinity; functional significance likely minimal compared to dopaminergic effects.Limited; based on structural class [4]
  • Putative Mechanism for Functional Selectivity: The precise molecular mechanism for its state-dependent action remains incompletely elucidated but is hypothesized to involve:
  • Receptor Conformation/Sensitization: Denervation or chronic dopamine depletion induces conformational changes in postsynaptic D₂ receptors or alterations in receptor-G protein coupling efficiency, increasing their sensitivity. Romergoline may possess higher intrinsic efficacy than dopamine itself at these supersensitized receptors, allowing it to act as an agonist where dopamine is absent.
  • Pre-synaptic vs. Post-synaptic Effects: In intact systems, antagonism may dominate at post-synaptic receptors, while in denervated systems, the lack of pre-synaptic regulation and post-synaptic supersensitivity allows agonist effects to manifest.
  • Receptor Subtype Preference: Potential preferential binding or activation kinetics for specific D₂ receptor isoforms (e.g., D₂Long vs. D₂Short) or D₃ receptors, whose expression or coupling may change in disease states.

While clinical development ceased, Romergoline remains a significant tool in neuropharmacology for probing dopamine receptor plasticity, denervation hypersensitivity, and the functional outcomes of ligand-receptor interactions in different pathological states [2] [4]. Its chemical structure serves as a point of reference for designing novel dopaminergic ligands with tailored functional profiles.

Properties

CAS Number

107052-56-2

Product Name

Romergoline

IUPAC Name

4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1

InChI Key

RJCXNCSJGRUWRW-SJKOYZFVSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Synonyms

4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione
FCE 23884
FCE-23884

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.